molecular formula C9H15ClN4 B12969485 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine

2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine

Cat. No.: B12969485
M. Wt: 214.69 g/mol
InChI Key: YPXPMUKPOCTOCI-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine is a pyrimidine derivative featuring a chloro-substituted pyrimidine core and a 3-(dimethylamino)propylamine side chain. This compound is structurally characterized by its nitrogen-rich heterocyclic system, which is critical for interactions in biological systems or material science applications.

Molecular Formula: C₉H₁₄ClN₅
Molecular Weight: 227.70 g/mol (calculated based on standard atomic weights).

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C9H15ClN4/c1-14(2)7-3-5-11-8-4-6-12-9(10)13-8/h4,6H,3,5,7H2,1-2H3,(H,11,12,13)

InChI Key

YPXPMUKPOCTOCI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC(=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can introduce various aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H15ClN4 and a molecular weight of 216.70 g/mol. The structure includes a pyrimidine ring, which is known for its biological activity, particularly in enzyme inhibition.

Kinase Inhibition

One of the primary applications of 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine is its role as a kinase inhibitor. Protein Kinase B (PKB or Akt) is a critical player in cellular signaling pathways that regulate growth and survival, often implicated in cancer. Compounds structurally similar to this compound have shown promise as ATP-competitive inhibitors of PKB, demonstrating selectivity and potency in inhibiting tumor growth in vivo .

Table 1: Summary of Kinase Inhibition Studies

Compound NameTarget KinaseSelectivityIC50 (nM)Reference
2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-aminePKBHighTBD
CCT128930PKBβ28-fold over PKATBD

Anti-Leishmanial Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine, have been evaluated for their anti-leishmanial properties. These compounds target N-myristoyltransferase (NMT), an essential enzyme for the survival of Leishmania species. Structure-activity relationship studies have identified promising candidates that exhibit effective inhibition against these pathogens .

Table 2: Anti-Leishmanial Activity of Pyrimidine Derivatives

Compound NameTarget EnzymeActivity (IC50)Reference
IMP-105NMTTBD
Other DerivativesNMTTBD

Case Study 1: Cancer Treatment Efficacy

A study evaluated the efficacy of a compound closely related to 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine in treating human tumor xenografts in nude mice. The results indicated that at well-tolerated doses, the compound effectively inhibited tumor growth and modulated relevant biomarkers within the PI3K−PKB−mTOR signaling pathway .

Case Study 2: Heterocyclic Amine Research

Research on heterocyclic amines has shown that compounds like 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine can contribute to understanding carcinogenic mechanisms associated with dietary intake. This research is vital for developing preventive strategies against cancer linked to dietary heterocyclic amines .

Mechanism of Action

The mechanism of action of N1-(2-Chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The pyrimidine ring can interact with various enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine and analogous pyrimidin-4-amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrimidine Core Key Functional Groups Reported Applications/Properties
2-Chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine C₉H₁₄ClN₅ 227.70 Cl at C2; NH-(3-dimethylaminopropyl) at C4 Chloro, tertiary amine Intermediate in quinazoline synthesis
2-Chloro-N-(4-chlorobenzyl)pyrimidin-4-amine C₁₁H₉Cl₂N₃ 254.12 Cl at C2; NH-(4-chlorobenzyl) at C4 Chloro, aromatic halogen Antimicrobial agent (hypothesized)
2-Chloro-N-(2-methylpropyl)pyrimidin-4-amine C₈H₁₂ClN₃ 185.65 Cl at C2; NH-(isobutyl) at C4 Chloro, alkyl chain No specific data; likely synthetic intermediate
2-Chloro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine C₁₁H₇ClF₃N₃ 273.64 Cl at C2; NH-(4-CF₃-phenyl) at C4 Chloro, trifluoromethyl group Potential kinase inhibitor scaffold
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine C₁₃H₁₃ClN₄O₂S 340.79 Cl at C2; NH-(sulfonamide-linked aryl) at C4 Chloro, sulfonamide, isopropyl No reported activity; structural complexity

Structural and Functional Insights:

Substituent Effects on Reactivity: The chloro group at C2 is conserved across all analogs, enabling nucleophilic aromatic substitution (SNAr) reactions. However, the electronic effects of the C4 substituent modulate reactivity. For example, the electron-donating dimethylamino group in 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine may reduce electrophilicity at C2 compared to analogs with electron-withdrawing groups (e.g., trifluoromethyl in ). The 3-(dimethylamino)propyl side chain enhances solubility in polar solvents due to its tertiary amine, unlike lipophilic substituents like 4-chlorobenzyl or isopropylsulfonyl .

Biological Relevance: Antimicrobial Potential: The 4-chlorobenzyl analog (C₁₁H₉Cl₂N₃) has structural similarities to known antimicrobial agents, though direct evidence is lacking . Kinase Inhibition: The trifluoromethylphenyl derivative (C₁₁H₇ClF₃N₃) shares motifs with kinase inhibitors targeting ATP-binding pockets .

Synthetic Utility: The dimethylamino-propyl analog (C₉H₁₄ClN₅) was used to synthesize 7-substituted quinazolines via regioselective displacement of the chloro group, demonstrating its versatility in heterocyclic chemistry . In contrast, the 2-methylpropyl analog (C₈H₁₂ClN₃) lacks documented applications beyond basic synthesis .

Research Findings and Data Gaps

  • Biological Activity: While the dimethylamino-propyl derivative is primarily a synthetic intermediate, its analogs with aromatic or sulfonamide substituents (e.g., ) warrant further pharmacological evaluation.

Biological Activity

2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a dimethylaminopropyl side chain. This structure is significant as it influences the compound's interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine, exhibit promising anticancer properties.

  • Mechanism of Action : The compound acts by inhibiting key signaling pathways involved in cancer cell proliferation. It has been shown to target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to G2/M phase arrest and apoptosis in cancer cells .
  • Case Studies :
    • A study on similar compounds indicated that derivatives with dimethylamino groups exhibited enhanced cytotoxicity against various cancer cell lines, including colorectal and lung cancer cells .
    • Another investigation highlighted that certain pyrimidine derivatives showed IC50 values as low as 1.54 µM against prostate cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine has also been explored.

  • Activity Spectrum : Compounds with similar structural features have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives were found to be effective against pathogens like E. coli and S. aureus due to their ability to disrupt bacterial cell wall synthesis .
  • SAR Insights : The presence of specific substituents on the pyrimidine ring has been correlated with increased antibacterial efficacy. For example, modifications at the 4-position with electron-withdrawing groups enhanced activity against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine is crucial for optimizing its biological activity.

Substituent PositionModification TypeEffect on Activity
4Electron-withdrawing groupIncreased anticancer potency
3Alkyl chain lengthEnhanced antimicrobial activity
2Aromatic substitutionImproved selectivity for cancer cells

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloropyrimidin-4-amine with 3-(dimethylamino)propylamine under mild basic conditions. A similar approach was used for structurally related pyrimidine derivatives, employing copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) with cesium carbonate as a base at 35°C for 48 hours . Optimization of reaction time, temperature, and solvent polarity (e.g., DMSO vs. acetonitrile) is critical to minimize byproducts such as dimerization or over-alkylation. Post-synthesis purification typically involves column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra are analyzed to verify substituent positions and amine proton environments. For example, the dimethylamino group typically shows a singlet at δ ~2.2 ppm (6H) in 1^1H NMR, while pyrimidine protons resonate between δ 6.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight (e.g., [M+H]+ ion at m/z 240.1024 for C9_9H15_{15}ClN5_5) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and intermolecular interactions, such as hydrogen bonding between the pyrimidine nitrogen and amine protons .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used, employing a C18 column and a mobile phase gradient of acetonitrile/water with 0.1% trifluoroacetic acid. LC-MS is preferred for complex mixtures to differentiate the compound from structurally similar byproducts .

Advanced Research Questions

Q. How can researchers investigate the biological targets of this compound?

  • Methodological Answer :
  • Bromodomain Inhibition Assays : Structural analogs (e.g., TP-238) have shown inhibitory activity against BAZ2A bromodomains (IC50_{50} = 10–30 nM) via competitive binding assays using fluorescence polarization or AlphaScreen technologies. Dose-response curves (0.1–10 μM) are recommended to assess potency .
  • Cellular Target Engagement : Use CRISPR-Cas9 knockout models or thermal shift assays to validate target specificity. For example, TP-238 analogs require cellular assays at ≤2 μM to avoid off-target effects .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina, Schrödinger Glide) using bromodomain crystal structures (PDB: 7BLA) to predict binding modes. Focus on interactions between the pyrimidine ring and conserved acetyl-lysine binding pockets .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., chloro vs. methyl groups) with activity .

Q. How should researchers resolve contradictions in reported biological data for this compound?

  • Methodological Answer :
  • Batch Variability : Verify purity (>98% via HPLC) and confirm stereochemistry using chiral chromatography, as impurities or enantiomeric mixtures can skew activity .
  • Assay Conditions : Replicate experiments under standardized conditions (e.g., ATP concentration, incubation time) to minimize variability. For example, discrepancies in IC50_{50} values may arise from differences in cell lines or assay endpoints .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts (common for tertiary amines) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the dimethylamino propyl chain, which are cleaved in vivo to release the active compound .

Key Research Recommendations

  • Prioritize crystallographic studies to resolve hydrogen-bonding networks in the solid state .
  • Explore antimalarial activity using in vitro parasite growth inhibition assays, given the efficacy of chlorinated pyrimidine analogs .
  • Validate computational predictions with mutagenesis studies (e.g., alanine scanning of bromodomain residues) .

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